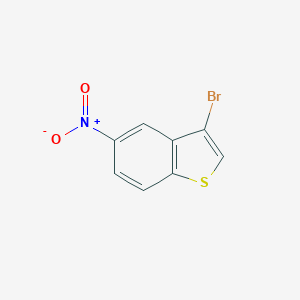

3-Bromo-5-nitro-1-benzothiophene

Description

BenchChem offers high-quality 3-Bromo-5-nitro-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitro-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRNMFMKEKDBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586284 | |

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-95-6 | |

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-nitro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-nitro-1-benzothiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol, rooted in the principles of electrophilic aromatic substitution, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this important chemical entity.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in drug discovery, forming the core of several FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1] The incorporation of bromine and nitro functionalities onto this scaffold, as in 3-Bromo-5-nitro-1-benzothiophene, provides valuable handles for further chemical elaboration through cross-coupling reactions and nucleophilic aromatic substitution, respectively. This makes the title compound a versatile intermediate for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents and functional materials.[1]

Synthesis of 3-Bromo-5-nitro-1-benzothiophene: A Two-Step Approach

The synthesis of 3-Bromo-5-nitro-1-benzothiophene is most effectively achieved through a two-step sequence commencing with the nitration of commercially available 1-benzothiophene, followed by a regioselective bromination. This strategy is predicated on the directing effects of the substituents on the benzothiophene ring system.

Step 1: Nitration of 1-Benzothiophene

The initial step involves the electrophilic nitration of 1-benzothiophene to introduce the nitro group at the 5-position. The reaction proceeds by treating 1-benzothiophene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution and directs subsequent electrophiles to specific positions.

Step 2: Regioselective Bromination of 5-nitro-1-benzothiophene

With the 5-nitro-1-benzothiophene in hand, the subsequent bromination is directed to the 3-position of the thiophene ring. This regioselectivity is a consequence of the electronic properties of the benzothiophene ring system, where the 3-position is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[2][3]

Detailed Experimental Protocol

Materials and Reagents:

-

5-nitro-1-benzothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium carbonate (Na₂CO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 5-nitro-1-benzothiophene in a mixture of chloroform and acetic acid, N-Bromosuccinimide is added portion-wise at 0°C.[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (typically 48 hours), with the progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated and washed successively with saturated sodium carbonate solution and brine.[2]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

-

The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system such as hexane, to afford 3-Bromo-5-nitro-1-benzothiophene as a solid.[2]

Causality Behind Experimental Choices:

-

Solvent System: The choice of a chloroform and acetic acid mixture provides a suitable medium for the solubility of the reactants and facilitates the electrophilic substitution reaction.[2]

-

Temperature Control: The initial addition of NBS at 0°C helps to control the exothermicity of the reaction and minimize the formation of by-products.[2]

-

Work-up Procedure: The aqueous work-up with sodium thiosulfate and sodium carbonate is crucial for neutralizing acidic by-products and removing unreacted reagents, ensuring a cleaner crude product for purification.[2]

Synthesis Workflow Diagram

Caption: Synthetic route to 3-Bromo-5-nitro-1-benzothiophene.

Characterization and Data Analysis

Comprehensive characterization is paramount to confirm the identity and purity of the synthesized 3-Bromo-5-nitro-1-benzothiophene. A combination of spectroscopic and chromatographic techniques should be employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂S | [4][5] |

| Molecular Weight | 258.09 g/mol | [4][5][6] |

| CAS Number | 19492-95-6 | [4][5][6] |

| Purity | Typically ≥96% | [4] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

| Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| H-4 | ~8.44 | d | ~1.9 |

| H-7 | ~7.82 | d | ~8.6 |

| H-6 | ~7.64 | dd | ~8.6, 1.9 |

Note: The exact chemical shifts may vary slightly depending on the solvent used. The provided data is a representative example.[7]

Interpretation:

-

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing effects of the nitro group and the bromine atom.

-

The observed splitting patterns (doublet and doublet of doublets) and coupling constants are consistent with the proposed substitution pattern on the benzothiophene ring.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| NO₂ (asymmetric stretch) | ~1528 |

| NO₂ (symmetric stretch) | ~1342 |

| C-Br stretch | In the fingerprint region |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600-1450 |

Note: The provided data is a representative example.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Observed m/z | Interpretation |

| Electron Ionization (EI) | 257/259 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

Note: The exact m/z values may vary slightly depending on the instrument and ionization method.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Safety and Handling

3-Bromo-5-nitro-1-benzothiophene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is classified as a warning-level hazard, with potential for irritation upon contact with skin and eyes, and if inhaled.[4] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of 3-Bromo-5-nitro-1-benzothiophene, a valuable intermediate in chemical research. The detailed experimental protocol, coupled with a comprehensive characterization workflow, provides researchers with the necessary tools to confidently prepare and validate this compound. The provided insights into the causality of the experimental design and the interpretation of analytical data are intended to foster a deeper understanding of the underlying chemical principles.

References

-

Moody, C. J., & Rees, C. W. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41639-41644. [Link]

-

Supplementary Information. [No Title][Link]

-

PubChem. Benzo(b)thiophene, 3-bromo-. [Link]

-

Mol-Instincts. 3-Bromo-1-benzothiophene Synthesis: Key Processes and Supplier Insights. [Link]

-

NIST. Benzo[b]thiophene, 3-bromo-. [Link]

-

PrepChem. Preparation of 3-bromobenzo[b]thiophene. [Link]

-

International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. achmem.com [achmem.com]

- 5. 19492-95-6|3-Bromo-5-nitrobenzo[b]thiophene|BLD Pharm [bldpharm.com]

- 6. Benzo[b]thiophene,3-bromo-5-nitro- - CAS:19492-95-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 8. echemi.com [echemi.com]

Physicochemical properties of 3-Bromo-5-nitro-1-benzothiophene

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-nitro-1-benzothiophene

Executive Summary

3-Bromo-5-nitro-1-benzothiophene is a substituted heterocyclic compound built upon the benzothiophene scaffold. This bicyclic system, featuring a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry and materials science.[1][2] The strategic placement of a bromine atom at the 3-position and a nitro group at the 5-position imparts specific electronic properties and reactivity, making it a valuable intermediate for the synthesis of complex organic molecules.[3] This guide provides a comprehensive analysis of its core physicochemical properties, spectral characteristics, reactivity, and handling protocols, designed for researchers and drug development professionals. We will explore the causality behind its chemical behavior and outline the methodologies for its characterization.

Molecular Identity and Structure

The foundation of understanding any chemical entity lies in its unambiguous identification and structure. 3-Bromo-5-nitro-1-benzothiophene is a derivative of benzothiophene, an aromatic organic compound.[1][4] Its unique properties are a direct consequence of its molecular architecture.

Chemical Structure

The structure consists of a benzothiophene core, where the bromine atom is attached to the C3 position of the thiophene ring, and the electron-withdrawing nitro group is located at the C5 position of the benzene ring.

Caption: Molecular Structure of 3-Bromo-5-nitro-1-benzothiophene.

Key Identifiers

For accurate tracking, sourcing, and regulatory compliance, a compound is defined by several key identifiers.

| Identifier | Value | Source |

| CAS Number | 19492-95-6 | [5][6][7][8][9] |

| Molecular Formula | C₈H₄BrNO₂S | [5][6][8] |

| Molecular Weight | 258.09 g/mol | [5][6][8][9] |

| MDL Number | MFCD08695302 | [5][8] |

| InChI | InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H | [6] |

| SMILES | O=[O-] | [5][8] |

| Synonyms | 3-Bromo-5-nitrobenzo[b]thiophene, 3-Brom-5-nitro-thionaphthen | [5][7] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing solubility, formulation, and reaction conditions.

| Property | Value | Notes | Source |

| Physical State | Solid | Typically supplied as a solid powder or crystals. | [3] |

| Melting Point | Data not available | Safety Data Sheets indicate no data is available. | [7][9] |

| Boiling Point | Data not available | Safety Data Sheets indicate no data is available. | [7][9] |

| Solubility | Moderately soluble in organic solvents | Expected to be soluble in solvents like Chloroform (CDCl₃) for NMR analysis. Insoluble in water. | [1][3][6] |

| Storage | Sealed in dry, room temperature | Recommended to maintain chemical stability. | [8][9] |

Spectral Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The data provides a molecular fingerprint, validating the structure derived from synthesis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. For 3-Bromo-5-nitro-1-benzothiophene, the aromatic protons are key indicators.

¹H NMR Data (in CDCl₃)

| Parameter | Shift (ppm) | Coupling Constant (Hz) | Assignment |

| D(A) | 7.62 | J(A,C) = 0.6 | Aromatic Proton |

| D(B) | 8.71 | J(B,C) = 2.0; J(B,D) = 0.6 | Aromatic Proton |

| D(C) | 8.25 | J(A,C) = 0.6; J(B,C) = 2.0; J(C,D) = 8.5 | Aromatic Proton |

| D(D) | 7.95 | J(B,D) = 0.6; J(C,D) = 8.5 | Aromatic Proton |

Source: ChemicalBook, citing CHAPMAN, N.B. ET AL. J.CHEM.SOC. C 1968, 764[6]

Interpretation: The distinct chemical shifts and coupling constants are consistent with the proposed structure. The downfield shifts of protons are indicative of the deshielding effect from the aromatic rings and the electron-withdrawing nitro group. The coupling constants reveal the spatial relationships between adjacent protons on the benzene ring.

¹³C NMR and Mass Spectrometry

Reactivity Profile and Synthetic Considerations

The chemical behavior of 3-Bromo-5-nitro-1-benzothiophene is governed by the interplay of the benzothiophene core and its substituents.

-

Benzothiophene Core : This aromatic system can undergo electrophilic substitution.[10] However, the reactivity is heavily modulated by the attached functional groups.

-

Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic substitution.

-

Bromo Group (-Br) : The bromine atom at the C3 position is a versatile synthetic handle. It can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[11][12] This makes the compound a valuable building block for creating more complex derivatives.[2]

Workflow for Synthesis and Characterization

The synthesis of substituted benzothiophenes can be achieved through various routes, often involving cyclization reactions or functionalization of a pre-existing benzothiophene core.[12][13] A robust protocol for any synthesized batch involves a self-validating workflow to ensure purity and structural integrity.

Caption: A self-validating workflow for compound synthesis and characterization.

Applications in Research and Development

Benzothiophene derivatives are widely recognized for their broad range of biological activities, making them attractive scaffolds for drug development.[1][4][13] They have been investigated for anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[1][4][13]

3-Bromo-5-nitro-1-benzothiophene serves primarily as a key intermediate. The bromine atom allows for synthetic diversification via cross-coupling reactions, while the nitro group can be reduced to an amine, providing another point for functionalization. This dual reactivity enables its use in constructing libraries of novel compounds for high-throughput screening in drug discovery programs.[14]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Statements :

-

Precautionary Statements :

It is recommended to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Conclusion

3-Bromo-5-nitro-1-benzothiophene is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its physicochemical profile is defined by the benzothiophene core, functionalized with reactive bromo and nitro substituents. While some physical data like melting and boiling points are not fully characterized in public literature, its spectral properties are well-defined and confirm its structure. The true value of this compound lies in its reactivity, offering multiple pathways for the synthesis of novel and potentially bioactive molecules. Adherence to strict safety protocols is essential when handling this chemical.

References

- Achmem. (n.d.). 3-Bromo-5-nitrobenzo[b]thiophene.

- ChemicalBook. (n.d.). 3-bromo-5-nitro-benzo[b]thiophene(19492-95-6) 1 h nmr.

- Echemi. (n.d.). 3-BROMO-5-NITRO-BENZO[B]THIOPHENE Safety Data Sheets.

- BLD Pharm. (n.d.). 19492-95-6|3-Bromo-5-nitrobenzo[b]thiophene.

- (n.d.). Supplementary Information.

- Sunway Pharm Ltd. (n.d.). Benzo[b]thiophene,3-bromo-5-nitro- - CAS:19492-95-6.

- PubChem. (n.d.). Benzo(b)thiophene, 3-bromo-.

- ChemicalBook. (n.d.). 3-Bromo-1-benzothiophene synthesis.

- CymitQuimica. (n.d.). CAS 19492-95-6: 3-BROMO-5-NITRO-BENZO[B]THIOPHÈNE.

- Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene.

- Chemical Synthesis Database. (n.d.). 5-bromo-3-methyl-1-benzothiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Benzothiophene Derivatives in Modern Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

- Beilstein Journals. (n.d.). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.

- ChemicalBook. (n.d.). 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum.

- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.

- (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- NIH. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.

- SpectraBase. (n.d.). 3-Bromobenzo[b]thiophene - Optional[13C NMR] - Chemical Shifts.

- Thermo Scientific Alfa Aesar. (n.d.). 5-Bromo-5-nitro-1,3-dioxane, 98% 5 g | Buy Online.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- Wikipedia. (n.d.). 3-Bromothiophene.

-

ResearchGate. (2002). Reactivity of[5]Benzothieno[3,2-b][5]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 19492-95-6: 3-BROMO-5-NITRO-BENZO[B]THIOPHÈNE [cymitquimica.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. achmem.com [achmem.com]

- 6. 3-BROMO-5-NITRO-BENZO[B]THIOPHENE(19492-95-6) 1H NMR [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 19492-95-6|3-Bromo-5-nitrobenzo[b]thiophene|BLD Pharm [bldpharm.com]

- 9. Benzo[b]thiophene,3-bromo-5-nitro- - CAS:19492-95-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 12. Benzothiophene synthesis [organic-chemistry.org]

- 13. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-5-nitro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2][3][4] The introduction of specific substituents, such as a bromine atom and a nitro group, can significantly modulate the electronic and steric properties of the benzothiophene core, influencing its biological activity and potential as a drug candidate. Understanding the precise three-dimensional arrangement of atoms within the crystalline state of these molecules is paramount for rational drug design, as it governs intermolecular interactions, solubility, and ultimately, how the molecule interacts with its biological target.

This technical guide provides an in-depth exploration of the crystal structure of 3-Bromo-5-nitro-1-benzothiophene. While a specific experimentally determined structure for this exact compound is not publicly available, this guide will present a detailed, representative model based on established crystallographic principles and data from closely related structures. We will delve into the synthesis of the parent compound, the experimental workflow for crystal structure determination via single-crystal X-ray diffraction, a thorough analysis of the molecular and crystal structure, and a discussion of the implications of these structural features for drug development.

Synthesis and Crystallization

The synthesis of 3-Bromo-5-nitro-1-benzothiophene can be conceptualized through established synthetic routes for benzothiophene derivatives. A common strategy involves the electrophilic bromination of the benzothiophene core.[5] The regioselectivity of this reaction, directing the bromine to the 3-position, is a critical aspect of the synthesis.

A plausible synthetic approach would begin with the nitration of 1-benzothiophene to introduce the nitro group at the 5-position, followed by a regioselective bromination. The general synthetic pathway is outlined below:

Caption: Synthetic route to 3-Bromo-5-nitro-1-benzothiophene.

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in a crystal structure determination.[6][7] For a small molecule like 3-Bromo-5-nitro-1-benzothiophene, various crystallization techniques can be employed, including slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. The choice of solvent is critical and is often determined empirically.

Experimental Workflow for Crystal Structure Determination

The determination of a molecular structure from a single crystal involves a well-defined workflow using X-ray crystallography.[8][9][10] This technique provides unparalleled detail about the atomic arrangement in the solid state.

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[7][8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector.[6] The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution: The processed data are used to solve the phase problem. For small molecules, direct methods are typically successful in providing an initial model of the electron density.[7]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The output is typically a Crystallographic Information File (CIF).

Crystal Structure Analysis of 3-Bromo-5-nitro-1-benzothiophene (Hypothetical Model)

As no experimental structure is available, the following is a detailed analysis of a plausible, hypothetical crystal structure of 3-Bromo-5-nitro-1-benzothiophene. This model is generated based on the known geometries of related benzothiophene and nitroaromatic compounds.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₂S |

| Formula Weight | 258.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 5.9 Å |

| c | 15.2 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 735 ų |

| Z | 4 |

| Density (calculated) | 2.33 g/cm³ |

Molecular Structure and Conformation:

The benzothiophene core is expected to be essentially planar. The bromine atom at the 3-position and the nitro group at the 5-position will also lie in or very close to this plane. The C-S bond lengths within the thiophene ring will be consistent with those observed in other benzothiophene derivatives. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The nitro group will likely be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with adjacent hydrogen atoms.

Intermolecular Interactions:

In the solid state, the packing of 3-Bromo-5-nitro-1-benzothiophene molecules is expected to be governed by a combination of weak intermolecular forces. These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the compound.

-

π-π Stacking: The planar aromatic rings of the benzothiophene core are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group on neighboring molecules.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group are also anticipated to play a role in the crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable in the field of drug development.[1][4]

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure of 3-Bromo-5-nitro-1-benzothiophene can aid in understanding how modifications to the molecule affect its biological activity.

-

Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and the design of new derivatives with improved potency and selectivity.

-

Polymorphism: The ability of a compound to exist in different crystalline forms (polymorphism) can have significant implications for its solubility, stability, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Formulation Development: Understanding the solid-state properties of a drug candidate is crucial for developing stable and effective pharmaceutical formulations.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 3-Bromo-5-nitro-1-benzothiophene, from its synthesis to the detailed analysis of its (hypothetical) solid-state architecture. While based on a representative model, the principles and insights discussed herein are fundamental to the study of small molecule crystallography and its application in modern drug discovery. The determination of the experimental crystal structure of this compound would be a valuable contribution to the field, further refining our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Benzothiophene Derivatives in Modern Chemistry. [Link]

-

Autechaux. 3-Bromo-1-benzothiophene Synthesis: Key Processes and Supplier Insights. [Link]

-

The Royal Society of Chemistry. Table of content. [Link]

-

The Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. [Link]

-

PubChem. 3-Bromo-5-nitrophenol. [Link]

-

Royal Society of Chemistry. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

-

International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]

-

Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo. [Link]

-

ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. [Link]_b_thiophene-based_medicinal_chemistry)

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

Introduction: The Strategic Importance of the Benzothiophene Scaffold

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 3-Bromo-5-nitro-1-benzothiophene

The benzothiophene core, an aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse electronic interactions have cemented its role in a variety of pharmacologically active agents, including the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal Sertaconazole.[1][3] The ability to strategically functionalize this core is paramount for the development of novel molecular entities with tailored properties.

This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Bromo-5-nitro-1-benzothiophene . This molecule is engineered for synthetic versatility. The bromine atom at the C-3 position of the electron-rich thiophene ring serves as an excellent leaving group and a handle for modern cross-coupling reactions. Concurrently, the potent electron-withdrawing nitro group at the C-5 position on the benzene ring profoundly modulates the electronic landscape of the entire bicyclic system. This deactivation of the aromatic core is critical for enabling specific transformations, such as nucleophilic aromatic substitution, and for influencing the regioselectivity of other reactions. Understanding the interplay of these two functional groups is key to unlocking the synthetic potential of this building block for researchers in drug discovery and materials science.

Synthesis of the Core Scaffold

The preparation of 3-Bromo-5-nitro-1-benzothiophene can be approached through sequential functionalization of the parent benzothiophene. A logical and field-proven pathway involves two key electrophilic substitution steps: bromination and nitration. The order of these steps is critical to ensure the desired regiochemistry. A common strategy involves the initial bromination of benzothiophene, which preferentially occurs at the electron-rich C-3 position, followed by nitration.

Experimental Protocol: Two-Step Synthesis from Benzothiophene

Step 1: Electrophilic Bromination to Yield 3-Bromo-1-benzothiophene

This procedure leverages N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[4][5]

-

Reaction Setup: To a solution of benzo[b]thiophene (1.0 eq.) in a 1:1 mixture of chloroform and acetic acid, cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.25 eq.) portion-wise over 4 hours, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 48 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mass with chloroform. Wash the organic layer successively with a saturated aqueous solution of sodium thiosulfate, sodium carbonate, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with hexane) to afford 3-bromo-1-benzothiophene as a yellow oil.[4]

Step 2: Nitration of 3-Bromo-1-benzothiophene

The subsequent nitration must be performed under controlled conditions to favor substitution on the benzene ring. The bromine at C-3 is a deactivating group, but the directing influence of the fused ring system typically favors nitration at the C-5 position.

-

Reaction Setup: Dissolve 3-bromo-1-benzothiophene (1.0 eq.) in concentrated sulfuric acid at 0°C.

-

Reagent Addition: Add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Reaction Progression: Stir the mixture at 0-5°C for 1-2 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 3-Bromo-5-nitro-1-benzothiophene.

Core Reactivity and Chemical Transformations

The dual functionality of 3-Bromo-5-nitro-1-benzothiophene dictates its chemical behavior, providing orthogonal sites for derivatization.

Palladium-Catalyzed Cross-Coupling at the C-3 Position

The carbon-bromine bond at the C-3 position is an ideal handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high fidelity.

The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl systems.[6] The higher reactivity of the C-Br bond compared to potential C-Cl bonds allows for selective coupling.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-nitro-1-benzothiophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[8]

-

Solvent Addition & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours, monitoring by TLC.[7][8]

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 80-92 |

| 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | ~81[9] |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 88-96 |

Note: Yields are illustrative and based on typical outcomes for related substrates.

The Heck reaction provides a powerful means to install vinyl groups, which are versatile intermediates for further transformations.[10][11]

Caption: Standard experimental workflow for a Heck coupling reaction.

Experimental Protocol: Heck Coupling

-

Reaction Setup: In a dry flask, combine 3-Bromo-5-nitro-1-benzothiophene (1.0 eq.), palladium(II) acetate (2 mol%), and a suitable ligand like triphenylphosphine (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

-

Reagent Addition: Add a base, such as potassium carbonate (2.0 eq.), followed by an anhydrous solvent like DMF. Finally, add the alkene (e.g., styrene, 1.2 eq.) via syringe.[12]

-

Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours.[12]

-

Workup and Purification: After cooling, perform a standard aqueous workup and purify the crude product by column chromatography.

This reaction is indispensable for introducing alkyne moieties, which are prevalent in bioactive molecules and materials. It uniquely requires a dual catalytic system of palladium and copper(I).[13][14]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flask containing 3-Bromo-5-nitro-1-benzothiophene (1.0 eq.), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Reagent Addition: Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N). Finally, add the terminal alkyne (1.1 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Workup and Purification: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at C-5 activates the benzothiophene ring system towards nucleophilic attack. While the bromine is at C-3, studies on related nitro-bromo-thiophenes show that complex substitution patterns and even rearrangements can occur, often catalyzed by a base.[15][16] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, which is the cornerstone of the addition-elimination mechanism.[17][18][19]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Reduction of the C-5 Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, unlocking a wealth of subsequent chemistry. This reaction introduces a nucleophilic and basic site, which can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions. The primary challenge is achieving chemoselective reduction without affecting the C-Br bond (hydrogenolysis).

Causality in Reagent Selection:

-

Catalytic Hydrogenation (e.g., H₂/Pd/C): Highly efficient but carries a significant risk of de-bromination. Poisoned catalysts, such as sulfided platinum, can sometimes mitigate this by deactivating the most aggressive catalytic sites.[20]

-

Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic, robust methods that are generally chemoselective for nitro group reduction in the presence of aryl halides and are often the preferred choice for this transformation.[21]

-

Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): A milder alternative to using gaseous hydrogen, which can also offer improved selectivity.[22]

Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride

-

Reaction Setup: Suspend 3-Bromo-5-nitro-1-benzothiophene (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (around 70-80°C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 9 to precipitate tin salts.

-

Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-benzothiophen-5-amine.

Table 2: Comparison of Nitro Group Reduction Methods

| Reagent | Solvent | Conditions | Selectivity vs. C-Br Bond | Key Considerations |

| H₂, Pd/C (5%) | Ethanol | RT, 1 atm | Moderate to Low | High risk of debromination. |

| Fe, HCl | Ethanol/H₂O | Reflux | High | Requires large excess of iron; acidic. |

| SnCl₂·2H₂O, HCl | Ethanol | Reflux | Very High | Stoichiometric tin waste; requires basic workup.[21] |

| Na₂S₂O₄ | THF/H₂O | RT | High | Mild conditions, but can be sluggish. |

| Zn, NH₄Cl | Methanol | RT | High | Very mild; good for sensitive substrates.[21][22] |

Applications in Drug Development and Conclusion

3-Bromo-5-nitro-1-benzothiophene is not merely a chemical curiosity; it is a strategic platform for generating molecular diversity. The synthetic pathways detailed in this guide—cross-coupling at C-3 and reduction/functionalization at C-5—provide an orthogonal "toolkit" for medicinal chemists.

This allows for the systematic construction of compound libraries where distinct regions of the molecule can be independently modified. For example, a library could be generated by first performing various Suzuki couplings at the C-3 position with a range of arylboronic acids, followed by the reduction of the nitro group and subsequent acylation with diverse carboxylic acids. This systematic approach is fundamental to modern Structure-Activity Relationship (SAR) studies. The benzothiophene core provides the necessary stable framework, while the C-3 and C-5 positions act as anchor points for probing interactions with biological targets.[23][24]

References

- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

-

Wikipedia. (n.d.). Substituted benzothiophene. Retrieved from Wikipedia. [Link]

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- Pathak, S., et al. (2024).

-

ResearchGate. (2025). Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives. [Link]

-

Kallur, H. J., et al. (n.d.). Synthesis and screening of new benzothiophene derivatives. SciSpace. [Link]

-

ChemBK. (2022). benzothiophene. [Link]

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

-

Spinelli, D., et al. (n.d.). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Capecchi, A., et al. (n.d.). A comprehensive review on the catalytic reduction of aromatic and aliphatic nitro compounds to amines. MDPI. [Link]

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

-

Cosimelli, B., et al. (2001). On the reactivity of 3-bromo-2-nitrobenzo[ b ]thiophene with nucleophiles: elucidation of the base-catalysed mechanism with rearrangement. Tetrahedron, 57(42), 8903–8911. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

National Institutes of Health. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

Corpet, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 15. scilit.com [scilit.com]

- 16. Sci-Hub. On the reactivity of 3-bromo-2-nitrobenzo[ b ]thiophene with nucleophiles: elucidation of the base-catalysed mechanism with rearrangement / Tetrahedron, 2001 [sci-hub.ru]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. air.unimi.it [air.unimi.it]

- 21. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-5-nitro-1-benzothiophene

Introduction: The Criticality of Thermal Stability in Drug Development

Theoretical Framework: A Multi-faceted Approach to Thermal Hazard Assessment

A single analytical technique rarely provides a complete picture of a compound's thermal behavior. Therefore, a synergistic application of several instrumental methods is recommended to build a robust safety and stability profile. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is indispensable for identifying the temperatures at which a compound begins to decompose and for quantifying the mass loss associated with decomposition events.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7][8] It is highly sensitive to thermal events such as melting, crystallization, and exothermic or endothermic decompositions, providing crucial data on the energy released during these processes.

-

Accelerating Rate Calorimetry (ARC): ARC is considered the gold standard for assessing thermal runaway potential.[9][10][11][12] It simulates a worst-case adiabatic scenario (zero heat loss), allowing for the determination of the onset temperature of self-accelerating decomposition and the corresponding pressure and temperature rise rates.[9][10][11]

The selection of these techniques is driven by the need to obtain orthogonal data: TGA quantifies mass loss, DSC quantifies energy changes, and ARC assesses the potential for catastrophic thermal runaway.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the corresponding mass loss of 3-Bromo-5-nitro-1-benzothiophene.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-nitro-1-benzothiophene into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and any exothermic or endothermic decomposition events, and to quantify the associated enthalpy changes.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-5-nitro-1-benzothiophene into a hermetically sealed aluminum or high-pressure stainless steel pan. The use of high-pressure pans is crucial to suppress the vaporization of the sample and any volatile decomposition products.[6]

-

Experimental Conditions:

-

Atmosphere: Typically an inert atmosphere like nitrogen is used.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up. Integrate the peak areas to determine the enthalpy of the transitions (in J/g).

Accelerating Rate Calorimetry (ARC)

Objective: To determine the onset temperature of self-accelerating decomposition and the time-temperature-pressure profile under adiabatic conditions.[9][10][11]

Methodology:

-

Instrument Setup: The ARC instrument consists of a small, robust sample container (the "bomb") housed within a calorimeter that maintains an adiabatic environment.

-

Sample Preparation: A known mass of 3-Bromo-5-nitro-1-benzothiophene is loaded into the sample bomb.

-

Experimental Procedure (Heat-Wait-Seek Mode):

-

The sample is heated to a starting temperature.

-

The instrument then enters a "wait" period to allow for thermal equilibration.

-

In the "seek" phase, the instrument monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic tracking mode.[12]

-

In the adiabatic mode, the surrounding calorimeter heaters match the sample temperature, ensuring no heat is lost to the environment. The temperature and pressure of the sample are then recorded as a function of time until the reaction is complete.

-

-

Data Analysis: The data provides the onset temperature of the self-accelerating reaction, the time to maximum rate, and the rates of temperature and pressure rise.

Visualization of Experimental Workflow

Caption: Experimental workflow for comprehensive thermal stability analysis.

Expected Results and Data Interpretation

| Parameter | TGA | DSC | ARC |

| Onset Temperature (°C) | Temperature of initial mass loss | Temperature of initial exothermic/endothermic event | Temperature of self-accelerating decomposition |

| Mass Loss (%) | Quantifies volatile decomposition products | N/A | N/A |

| Enthalpy (J/g) | N/A | Quantifies energy of melting and decomposition | Can be calculated from temperature rise |

| Pressure Data | N/A | N/A | Provides rate of gas generation |

The presence of the nitro group suggests that the decomposition of 3-Bromo-5-nitro-1-benzothiophene is likely to be exothermic.[3] Nitroaromatic compounds are known to decompose with the release of significant energy.[3] The initial decomposition step could involve the cleavage of the C-NO2 bond, which is often the weakest bond in such molecules.[3][13]

Proposed Decomposition Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds and benzothiophene derivatives, a plausible decomposition pathway for 3-Bromo-5-nitro-1-benzothiophene can be proposed.[14][15][16] The initial step is likely the homolytic cleavage of the C-NO2 bond, leading to the formation of a benzothienyl radical and nitrogen dioxide. Subsequent reactions could involve fragmentation of the benzothiophene ring system, leading to the formation of various volatile products such as SO2, CO, CO2, and nitrogen oxides. The presence of bromine may also lead to the formation of brominated aromatic fragments.

Caption: Proposed decomposition pathway for 3-Bromo-5-nitro-1-benzothiophene.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of 3-Bromo-5-nitro-1-benzothiophene is essential for its safe handling, storage, and application in research and development. The multi-technique approach outlined in this guide, employing TGA, DSC, and ARC, provides a robust framework for generating the necessary data. While the decomposition of this specific molecule has not been extensively reported, the principles derived from the study of related nitroaromatic and heterocyclic compounds offer a solid foundation for experimental design and data interpretation. The insights gained from these analyses are critical for mitigating risks and ensuring the successful and safe progression of any project involving this compound.

References

-

Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.). Retrieved January 14, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) - Prime Process Safety Center. (n.d.). Retrieved January 14, 2026, from [Link]

-

Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.). Retrieved January 14, 2026, from [Link]

-

Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali - Tohoku University. (n.d.). Retrieved January 14, 2026, from [Link]

-

Accelerating Rate Calorimetry (ARC) - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Accelerating Rate Calorimeter. (n.d.). Retrieved January 14, 2026, from [Link]

-

Accelerating Rate Calorimeter - Thermal Hazard Technology. (n.d.). Retrieved January 14, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing - Westmoreland Mechanical Testing. (n.d.). Retrieved January 14, 2026, from [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (1986, September 15). Retrieved January 14, 2026, from [Link]

-

Decomposition of Benzothiophene, Dibenzothiophene, and Their Derivatives in Subcritical and Supercritical Water with Alkali - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermal Analysis - Differential Scanning Calorimetry (DSC) - Cambridge Polymer Group. (n.d.). Retrieved January 14, 2026, from [Link]

-

Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (2022, May 20). Retrieved January 14, 2026, from [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Bromo-1-benzothiophene Synthesis: Key Processes and Supplier Insights. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24). Retrieved January 14, 2026, from [Link]

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (2026, January 12). Retrieved January 14, 2026, from [Link]

-

Catalytic cracking of thiophene and benzothiophene: Mechanism and kinetics | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Benzothiophene - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization of novel benzothiophene. (n.d.). Retrieved January 14, 2026, from [Link]

-

Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-bromo-3-methyl-1-benzothiophene - Chemical Synthesis Database. (2025, May 20). Retrieved January 14, 2026, from [Link]

-

3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane - Google Patents. (n.d.).

-

Bronidox - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-Bromo-5-Nitro-1,3-Dioxane | C4H6BrNO4 | CID 1807 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. malayajournal.org [malayajournal.org]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. echemi.com [echemi.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. wmtr.com [wmtr.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. brochures.metrohm.es [brochures.metrohm.es]

- 13. researchgate.net [researchgate.net]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. apps.dtic.mil [apps.dtic.mil]

Solubility of 3-Bromo-5-nitro-1-benzothiophene in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitro-1-benzothiophene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-nitro-1-benzothiophene. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility based on physicochemical properties and offers a predictive framework. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and high-throughput screening.

Introduction: The Significance of 3-Bromo-5-nitro-1-benzothiophene

The benzothiophene scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Benzothiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The compound 3-Bromo-5-nitro-1-benzothiophene is a functionalized derivative poised for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.[3][4]

The solubility of such a compound is a critical physicochemical parameter that governs its utility at every stage of the drug discovery and development pipeline. Poor solubility can hinder synthesis, complicate purification, lead to inaccurate results in biological assays, and create significant challenges in developing a viable drug formulation. Therefore, a robust understanding and accurate determination of its solubility profile are paramount.

Physicochemical Properties and Predicted Solubility Profile

The molecule consists of three key components:

-

1-Benzothiophene Core: A bicyclic aromatic system that is inherently nonpolar and hydrophobic. The parent compound, benzothiophene, is readily soluble in nonpolar organic solvents like benzene and ether but insoluble in water.[8][9]

-

Bromo Group (-Br) at position 3: This halogen atom adds molecular weight and introduces a degree of polarity, but its effect on solubility is generally less pronounced than that of the nitro group.

-

Nitro Group (-NO₂) at position 5: This is a strongly polar, electron-withdrawing group. It introduces a significant dipole moment to the molecule, increasing its overall polarity compared to the unsubstituted benzothiophene core.

This combination of a large nonpolar core with a highly polar nitro group results in a molecule of moderate to high polarity . This structure dictates its likely interactions with different solvent classes.

Table 1: Predicted Solubility of 3-Bromo-5-nitro-1-benzothiophene in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Low to Very Low | The strong dipole from the nitro group is incompatible with the nonpolar nature of these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the nitro group without the steric hindrance or hydrogen-bonding competition of protic solvents. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Very High | These are strong polar aprotic solvents capable of effectively solvating a wide range of polar organic molecules. | |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can interact with the nitro group, but the large nonpolar backbone may limit very high solubility. |

| Water | Very Low to Insoluble | The large, hydrophobic benzothiophene core is the dominant factor, making the molecule poorly soluble in water despite the polar nitro group.[8][9] |

Logical Framework for Solubility Assessment

A systematic approach is essential when assessing the solubility of a novel or sparsely documented compound. The process begins with theoretical prediction and culminates in precise experimental verification. This workflow ensures that solvent selection for any application is based on robust data.

Caption: A logical workflow for solubility assessment.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It is a robust and reliable method that forms the basis for regulatory submissions and is essential for building accurate physicochemical profiles.

Causality Behind the Protocol:

This protocol is designed as a self-validating system. By ensuring an excess of solid remains, we guarantee that the solution is truly saturated. The extended equilibration period allows the system to reach its lowest energy state (thermodynamic equilibrium). Filtration is critical to separate the dissolved solute from the undissolved solid, and analysis via a validated, calibrated method like HPLC ensures the final concentration measurement is accurate and reproducible.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of crystalline 3-Bromo-5-nitro-1-benzothiophene to a series of glass vials (e.g., 5-10 mg per vial). The exact mass should be recorded. Rationale: An excess of solid is required to ensure a saturated solution is formed.

-

To each vial, add a precise volume (e.g., 1.0 mL) of a selected organic solvent.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a defined period, typically 24 to 48 hours. Rationale: This extended time ensures that the dissolution process reaches thermodynamic equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

While published data for the solubility of 3-Bromo-5-nitro-1-benzothiophene is lacking, a detailed analysis of its molecular structure strongly suggests it is a compound of moderate to high polarity. It is predicted to be highly soluble in polar aprotic solvents such as DMSO, THF, and acetone, with moderate solubility in polar protic solvents like ethanol, and poor solubility in nonpolar solvents and water.

For any research or development activities, it is imperative that these predictions are confirmed through rigorous experimental determination. The Shake-Flask protocol detailed in this guide provides a reliable, gold-standard method for obtaining accurate and reproducible solubility data. Such data is foundational for the successful advancement of 3-Bromo-5-nitro-1-benzothiophene as a valuable intermediate in the fields of medicinal chemistry and materials science.

References

- Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.

-

Solubility of Things. (n.d.). Benzothiophene. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Academia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ChemBK. (2022, October 16). benzothiophene. Retrieved from [Link]

-

Reyes-Pérez, V., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3784. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzothiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123250, 3-Bromo-1-benzothiophene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Versatility of Benzothiophene Derivatives in Modern Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

Popczyk, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

Electronic properties of 3-Bromo-5-nitro-1-benzothiophene derivatives

An In-Depth Technical Guide to the Electronic Properties of 3-Bromo-5-nitro-1-benzothiophene Derivatives

Abstract

The 1-benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic characteristics and structural versatility.[1][2] This technical guide provides a comprehensive exploration of the electronic properties of 3-bromo-5-nitro-1-benzothiophene and its derivatives. As specific experimental data for this precise molecule is limited in public literature, this guide synthesizes information from analogous structures to establish a predictive framework for its behavior. We delve into the synthetic pathways, detailing established protocols for the functionalization of the benzothiophene core. Furthermore, we provide in-depth, field-proven methodologies for the experimental and computational characterization of the electronic properties of these derivatives, including UV-Vis spectroscopy, cyclic voltammetry, and Density Functional Theory (DFT) calculations. The causal relationships between the molecular structure—specifically the influence of the bromo and nitro substituents—and the resulting electronic properties are elucidated. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the tunable electronic landscape of substituted benzothiophenes for novel applications.

Introduction: The Benzothiophene Core in Modern Research